REACTION_CXSMILES
|
ICCO[C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[O:8][C:7](=[O:15])[C:6]=1OCCI.[C:20](=[O:23])([O-])[O-:21].[Na+].[Na+].[C:26](#N)[CH3:27]>>[C:20]([C:6]1[C:7](=[O:15])[O:8][C:9]2[C:14]([CH:5]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)([O:21][CH2:26][CH3:27])=[O:23] |f:1.2.3|
|
Name
|
bis-iodoethoxy-coumarin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICCOC1=C(C(OC2=CC=CC=C12)=O)OCCI
|
Name
|
1,4,10,13-tetraoxa-7,16-diazacycloctadecane
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
During the reaction
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation of the methylene chloride using
|
Type
|
CUSTOM
|
Details
|
the rotary evaporator at aspirator pressure
|
Type
|
CUSTOM
|
Details
|
gave a yellow foam (>100% of the
|
Type
|
CUSTOM
|
Details
|
calculated yield)
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on deactivated neutral alumina first
|
Type
|
WASH
|
Details
|
to elute unreacted
|
Type
|
WASH
|
Details
|
to elute the product
|
Type
|
CUSTOM
|
Details
|
About 50% of calculated amount of the product was recovered
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(OCC)C=1C(OC2=CC=CC=C2C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |